Cas no 2680849-04-9 (tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate)

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate structure
2680849-04-9 structure
商品名:tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate
CAS番号:2680849-04-9
MF:C19H22BrNO3
メガワット:392.286884784698
CID:5625873
PubChem ID:165921258

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680849-04-9
    • EN300-28302784
    • tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
    • tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate
    • インチ: 1S/C19H22BrNO3/c1-19(2,3)24-18(22)21-13-17(14-7-5-4-6-8-14)23-16-11-9-15(20)10-12-16/h4-12,17H,13H2,1-3H3,(H,21,22)
    • InChIKey: QEMBSZVFHZXZRY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)OC(C1C=CC=CC=1)CNC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 391.07831g/mol
  • どういたいしつりょう: 391.07831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 47.6Ų

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28302784-5.0g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-28302784-2.5g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-28302784-0.1g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-28302784-0.05g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-28302784-1.0g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-28302784-10g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9
10g
$4852.0 2023-09-07
Enamine
EN300-28302784-0.5g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
0.5g
$1084.0 2025-03-19
Enamine
EN300-28302784-10.0g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-28302784-1g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9
1g
$1129.0 2023-09-07
Enamine
EN300-28302784-5g
tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate
2680849-04-9
5g
$3273.0 2023-09-07

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate 関連文献

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2680849-04-9 and Product Name: Tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate

The compound with the CAS number 2680849-04-9 and the product name tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a tert-butyl group, a 4-bromophenoxy moiety, and a phenylethylcarbamate backbone contributes to its distinct chemical properties, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit enhanced efficacy and reduced side effects. The compound in question, tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate, is no exception. Its molecular design incorporates elements that are known to improve bioavailability and metabolic stability, key factors in the successful development of therapeutic agents. The bromophenoxy group, in particular, has been extensively studied for its role in modulating biological pathways, making this compound a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential application in the synthesis of bioactive molecules. The phenylethylcarbamate moiety is a well-known pharmacophore that has been utilized in numerous drug candidates. Its ability to interact with biological targets makes it an attractive component for medicinal chemists seeking to develop new treatments for various diseases. Furthermore, the tert-butyl group provides steric hindrance, which can be crucial in optimizing binding affinity and selectivity.

Recent studies have highlighted the importance of structural diversity in drug discovery. The compound tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate exemplifies this principle by combining multiple functional groups into a single molecule. This approach allows for the exploration of complex chemical space and can lead to the identification of novel therapeutic entities. The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process, enabling researchers to rapidly assess the potential of such compounds.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework. These techniques not only enhance efficiency but also allow for greater flexibility in modifying the structure for optimal biological activity.

In addition to its synthetic significance, this compound has shown promise in preclinical studies. Researchers have demonstrated its ability to interact with specific enzymes and receptors, suggesting potential therapeutic applications in areas such as oncology and neurology. The bromophenoxy group, in particular, has been found to modulate key signaling pathways involved in disease progression. These findings underscore the importance of this compound as a lead molecule for further drug development.

The pharmaceutical industry continues to invest heavily in innovative approaches to combat emerging health challenges. The development of new drugs relies on a deep understanding of molecular interactions and their impact on biological systems. The compound tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate, with its unique structural features, represents a significant step forward in this endeavor. Its potential applications extend beyond traditional therapeutic areas, including the development of agrochemicals and specialty chemicals where similar molecular scaffolds are highly valued.

As research progresses, it is expected that additional derivatives of this compound will be synthesized and evaluated for their biological activity. The combination of experimental synthesis with computational modeling will continue to drive innovation in this field. By leveraging cutting-edge technologies and interdisciplinary collaboration, scientists can accelerate the discovery of novel compounds that address unmet medical needs.

The long-term goal is to translate these laboratory findings into tangible benefits for patients worldwide. This requires not only robust scientific evidence but also effective translation strategies that bridge academia and industry. The compound tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate serves as a testament to the power of modern chemistry in addressing complex challenges. Its journey from laboratory curiosity to potential therapeutic agent highlights the importance of sustained research investment and collaborative efforts.

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